molecular formula C27H26ClN3O3S B2659488 6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866847-45-2

6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2659488
CAS No.: 866847-45-2
M. Wt: 508.03
InChI Key: OFPRYZGCQCIUNR-UHFFFAOYSA-N
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Description

6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl and methylbenzenesulfonyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the quinoline core.

    Attachment of Substituents: The methoxyphenyl and methylbenzenesulfonyl groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core or the piperazine moiety.

Scientific Research Applications

6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of disease.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in the progression of cancer or modulate receptors implicated in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYPHENYL)PIPERAZINE: Shares the piperazine moiety and methoxyphenyl group.

    3-(4-METHYLBENZENESULFONYL)QUINOLINE: Contains the quinoline core and methylbenzenesulfonyl group.

    6-CHLOROQUINOLINE: Features the quinoline core with a chlorine substituent.

Uniqueness

6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenyl and methylbenzenesulfonyl groups, along with the piperazine moiety, enhances its potential as a versatile compound in medicinal chemistry and biological research.

Properties

IUPAC Name

6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-5-20(28)17-24(25)27(26)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPRYZGCQCIUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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